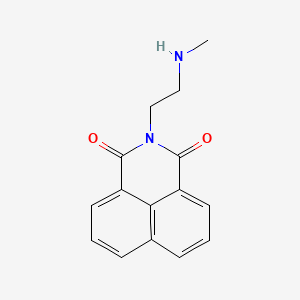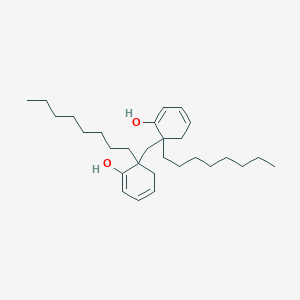
2-(2-(3-Methylphenoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-methylphenoxy)ethoxy]ethanol is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a phenoxy group substituted with a methyl group at the third position, connected through an ethoxy chain to an ethanol moiety. This compound is used in various chemical and industrial applications due to its specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenoxy)ethoxy]ethanol typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield the final product, 2-[2-(3-methylphenoxy)ethoxy]ethanol. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(3-methylphenoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-methylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[2-(3-methylphenoxy)ethoxy]acetaldehyde or 2-[2-(3-methylphenoxy)ethoxy]acetic acid.
Reduction: Formation of 2-[2-(3-methylphenoxy)ethoxy]ethane.
Substitution: Formation of 2-[2-(3-nitrophenoxy)ethoxy]ethanol or 2-[2-(3-bromophenoxy)ethoxy]ethanol.
Aplicaciones Científicas De Investigación
2-[2-(3-methylphenoxy)ethoxy]ethanol is utilized in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the formulation of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-methylphenoxy)ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influence metabolic pathways, and alter cellular signaling processes. Its unique structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
- 2-[2-(4-methylphenoxy)ethoxy]ethanol
- 2-[2-(3-chlorophenoxy)ethoxy]ethanol
Uniqueness
2-[2-(3-methylphenoxy)ethoxy]ethanol stands out due to its specific substitution pattern on the phenoxy group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
73727-25-0 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-[2-(3-methylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C11H16O3/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,12H,5-8H2,1H3 |
Clave InChI |
FQZYXSHXSFLYAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















